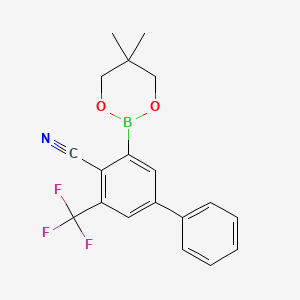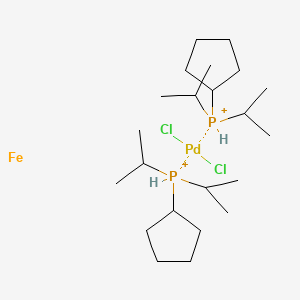
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron is a complex organometallic compound that features a unique combination of cyclopentyl, propan-2-yl, phosphanium, dichloropalladium, and iron moieties
作用机制
Target of Action
Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), also known as Pd(dppf)Cl2, primarily targets aromatic halides . These are organic compounds in which a halogen atom is attached to an sp2 hybridized carbon atom of an aromatic ring .
Mode of Action
Pd(dppf)Cl2 acts as a catalyst in various chemical reactions . It facilitates the interaction between aromatic halides and other reactants, leading to the formation of new chemical bonds . The presence of this compound significantly enhances the rate of these reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Suzuki Cross-Coupling Reactions : This pathway involves the reaction of aromatic halides with boronic acids .
- Carbonylation Reactions : In these reactions, a carbonyl group is introduced into a molecule .
- Other Cross-Coupling Reactions : Pd(dppf)Cl2 is also used in Negishi, Sonogashira, Stille, and Heck reactions .
The downstream effects of these pathways depend on the specific reactants involved and can lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of Pd(dppf)Cl2’s action is the formation of new chemical bonds, leading to the synthesis of various organic compounds . On a molecular level, it facilitates the breaking and forming of bonds in the reactant molecules . On a cellular level, the effects would depend on the specific compounds synthesized as a result of its catalytic action.
生化分析
Biochemical Properties
The biochemical properties of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% are primarily related to its role as a catalyst in various biochemical reactions. It is known to interact with a variety of enzymes and proteins to facilitate these reactions . The nature of these interactions is largely dependent on the specific reaction conditions and the other molecules present.
Cellular Effects
The effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% on cells and cellular processes are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the behavior of cells and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% within cells and tissues involves interactions with various transporters and binding proteins . It can also have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% and its effects on activity or function can be influenced by various factors . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphanium with a palladium source, such as palladium dichloride, in the presence of an iron complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are combined in a reactor under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines or other coordinating ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions can result in the formation of new organometallic complexes with different ligands.
科学研究应用
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.
Material Science: The compound is employed in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
相似化合物的比较
Similar Compounds
- Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- 1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride
Uniqueness
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron is unique due to its specific combination of ligands and metal centers, which confer distinct reactivity and stability. Compared to similar compounds, it may offer advantages in terms of catalytic efficiency and selectivity, making it a valuable tool in both academic and industrial research.
属性
CAS 编号 |
215788-65-1 |
|---|---|
分子式 |
C22H36Cl2FeP2Pd |
分子量 |
595.6 g/mol |
IUPAC 名称 |
cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C11H18P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI 键 |
RHVVTGGRURQJSR-UHFFFAOYSA-L |
SMILES |
CC(C)[PH+](C1CCCC1)C(C)C.CC(C)[PH+](C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |
规范 SMILES |
CC(C)P(C1=CC=C[CH-]1)C(C)C.CC(C)P(C1=CC=C[CH-]1)C(C)C.Cl[Pd]Cl.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


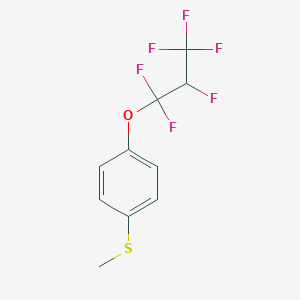
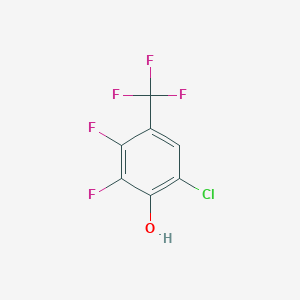
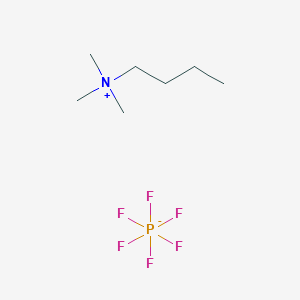
![CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III)](/img/structure/B6313392.png)
![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313398.png)
![(1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313406.png)
![(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313412.png)
![Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)
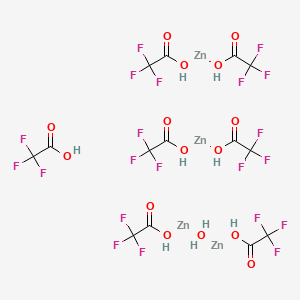
![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B6313448.png)
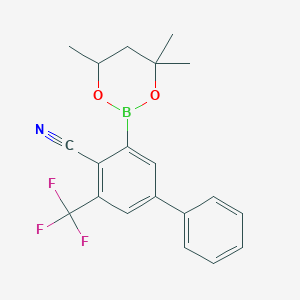
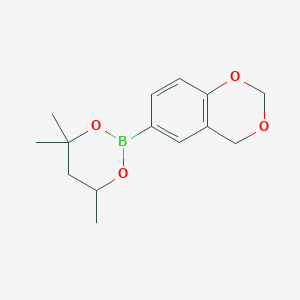
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)
